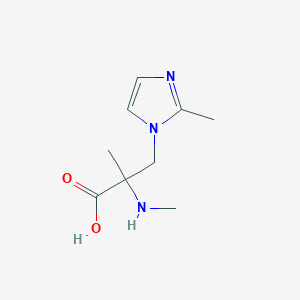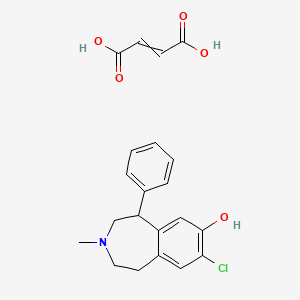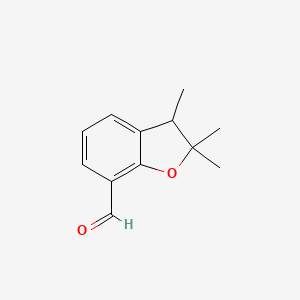
2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of three methyl groups and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, where the iodide derivative of the benzofuran is reacted with a stannane compound . Another approach includes the use of Friedel-Crafts acylation followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of copper-mediated and palladium-catalyzed reactions is prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Reduction: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-7-carbaldehyde: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine: Contains an amine group instead of an aldehyde, leading to different chemical behavior.
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an aldehyde functional group makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,2,3-trimethyl-3H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-8-10-6-4-5-9(7-13)11(10)14-12(8,2)3/h4-8H,1-3H3 |
InChI Key |
HWTOZMFKVYASNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC(=C2OC1(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
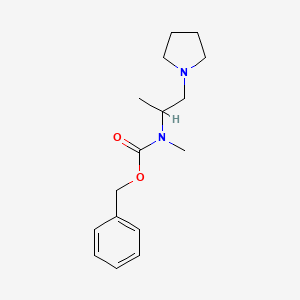
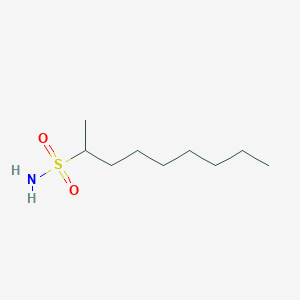
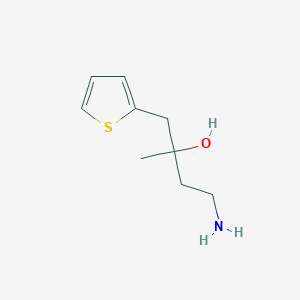
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
amino}but-2-ynoicacid](/img/structure/B13639737.png)
![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)
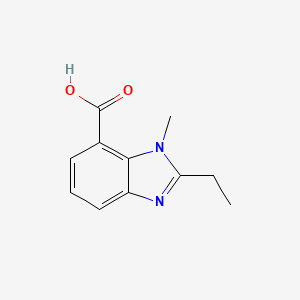
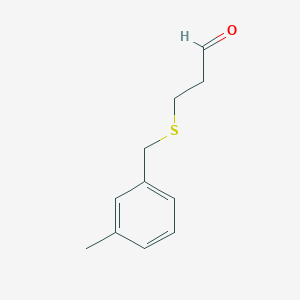
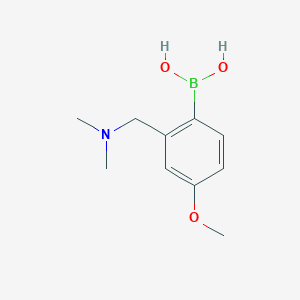
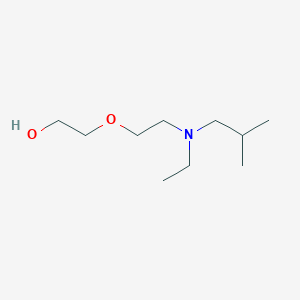
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
